molecular formula C13H17N3S B1483772 2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2098015-05-3

2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No. B1483772
CAS RN: 2098015-05-3
M. Wt: 247.36 g/mol
InChI Key: VGDQDMKBEGIUFU-UHFFFAOYSA-N
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Description

“2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic compound that contains a thiophene ring, a pyrazole ring, and a piperidine ring . Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been used in various fields such as medicinal chemistry, material science, and industrial chemistry . They are known for their diverse biological effects and are considered potential biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is complex, containing a thiophene ring, a pyrazole ring, and a piperidine ring . Thiophene is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products . For instance, the Gewald reaction, a condensation reaction, can produce aminothiophene derivatives .

Scientific Research Applications

Anticancer Agents

Thiophene derivatives have been utilized in the synthesis of compounds with anticancer properties. The presence of a thiophene ring can contribute to the efficacy of these agents, potentially offering new avenues for cancer treatment .

Anti-Atherosclerotic Agents

The structural framework of thiophene is also employed in developing anti-atherosclerotic agents. These compounds can play a significant role in preventing or treating atherosclerosis, a leading cause of heart disease .

Metal Complexing Agents

Thiophene-containing compounds act as metal complexing agents. This application is crucial in various fields, including medicinal chemistry, where metal complexes can be used for diagnosis and therapy .

Insecticides Development

The synthesis of insecticides can involve thiophene derivatives. Their unique properties can lead to the development of more effective and environmentally friendly pest control solutions .

Organic Semiconductors

In the field of material science, thiophene derivatives are integral to the advancement of organic semiconductors. These materials are essential for developing flexible and lightweight electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are used in fabricating OLEDs. Their application in this area contributes to the production of high-quality displays with excellent color and brightness .

Antimicrobial Properties

Research has shown that thiophene derivatives exhibit antimicrobial properties, making them valuable in the fight against infectious diseases .

Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives are known to block voltage-gated sodium channels. This application is particularly relevant in medical treatments, such as local anesthetics used in dentistry .

Future Directions

Thiophene-based analogs, such as “2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine”, continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-6-14-12(3-1)9-16-7-4-13(15-16)11-5-8-17-10-11/h4-5,7-8,10,12,14H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDQDMKBEGIUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C=CC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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